4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
CAS No.: 955259-50-4
Cat. No.: VC6399321
Molecular Formula: C22H23FN2O2S2
Molecular Weight: 430.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955259-50-4 |
|---|---|
| Molecular Formula | C22H23FN2O2S2 |
| Molecular Weight | 430.56 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H23FN2O2S2/c1-16-12-20(23)6-7-22(16)29(26,27)24-13-21(19-9-11-28-15-19)25-10-8-17-4-2-3-5-18(17)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
| Standard InChI Key | SUELGAONEDRMBC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its multifunctional architecture:
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Benzene sulfonamide core: A 4-fluoro-2-methyl-substituted benzene ring linked to a sulfonamide group.
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Side chain: A branched ethyl group bearing both a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophen-3-yl substituent.
Molecular Formula and Weight
While no experimental data exists for this specific compound, its molecular formula can be deduced as C₂₃H₂₄FN₃O₂S₂, with a theoretical molecular weight of 473.58 g/mol. This estimation aligns with analogous sulfonamide derivatives, such as VulcanChem’s 4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (MW: 365.44 g/mol), adjusted for the additional tetrahydroisoquinoline group.
Synthesis and Characterization
Synthetic Strategy
The synthesis likely involves sequential steps:
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Formation of the benzene sulfonamide core: Sulfonation of 4-fluoro-2-methylbenzene followed by amidation with a suitably functionalized ethylamine derivative.
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Side-chain assembly:
Analytical Characterization
Hypothetical characterization data would include:
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NMR spectroscopy: Distinct signals for the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR), aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), and sulfonamide NH (δ ~7.5 ppm).
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Mass spectrometry: A molecular ion peak at m/z 473.58 (M+H⁺) with fragmentation patterns reflecting cleavage at the sulfonamide bond.
Physicochemical Properties
Solubility and Stability
Based on structurally related compounds:
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Solubility: Likely low aqueous solubility due to hydrophobic groups (tetrahydroisoquinoline, thiophene). Solubility may improve in polar aprotic solvents (e.g., DMSO).
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Stability: Susceptible to hydrolysis under acidic or basic conditions, given the sulfonamide linkage.
Partition Coefficient (LogP)
Predicted LogP values (using software like MarvinSketch) suggest moderate lipophilicity (~3.5), favoring membrane permeability but potentially limiting bioavailability.
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Carbonic anhydrase inhibition: Sulfonamides are known inhibitors of carbonic anhydrases, enzymes implicated in glaucoma and cancer.
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GPCR modulation: The tetrahydroisoquinoline moiety may interact with G protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors .
Comparative Analysis
Similar compounds exhibit diverse activities:
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes to improve yield and purity.
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In vitro Profiling: Screen against enzyme targets (e.g., carbonic anhydrase IX/XII) and cancer cell lines.
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ADMET Studies: Assess pharmacokinetic properties and toxicity in preclinical models.
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